molecular formula C14H18O3 B15194711 Butyl 4-(prop-2-en-1-yloxy)benzoate CAS No. 6967-52-8

Butyl 4-(prop-2-en-1-yloxy)benzoate

Katalognummer: B15194711
CAS-Nummer: 6967-52-8
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: RRRJOICOZVSNNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 68338 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Analyse Chemischer Reaktionen

NSC 68338 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 68338 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its use in biological assays.

    Medicine: It is investigated for its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of NSC 68338 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

NSC 68338 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Another compound studied for its potential therapeutic effects.

    NSC 725776: Known for its unique chemical properties and applications.

    NSC 724998:

NSC 68338 stands out due to its specific chemical structure and the unique effects it exerts in various applications.

Eigenschaften

CAS-Nummer

6967-52-8

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

butyl 4-prop-2-enoxybenzoate

InChI

InChI=1S/C14H18O3/c1-3-5-11-17-14(15)12-6-8-13(9-7-12)16-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3

InChI-Schlüssel

RRRJOICOZVSNNH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.